molecular formula C15H20N2O6 B7783164 Z-Ser-gly-oet

Z-Ser-gly-oet

Cat. No.: B7783164
M. Wt: 324.33 g/mol
InChI Key: ZOONJGSLKPDXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ser-gly-oet, also known as ethyl N-[(benzyloxy)carbonyl]-L-serylglycinate, is a synthetic dipeptide derivative. It is composed of serine and glycine amino acids, with an ethyl ester group attached to the glycine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ser-gly-oet typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Z) group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

Z-Ser-gly-oet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Oxidation: Produces ketones or aldehydes depending on the oxidizing agent used.

    Substitution: Produces the deprotected peptide.

Mechanism of Action

The mechanism of action of Z-Ser-gly-oet involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the individual amino acids. This process is essential for studying enzyme kinetics and the specificity of proteolytic enzymes .

Properties

IUPAC Name

ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOONJGSLKPDXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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